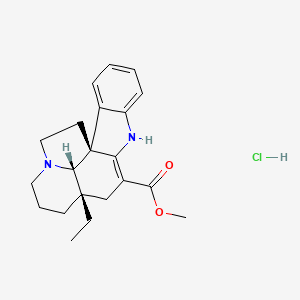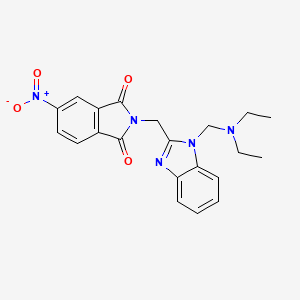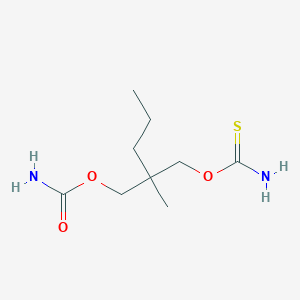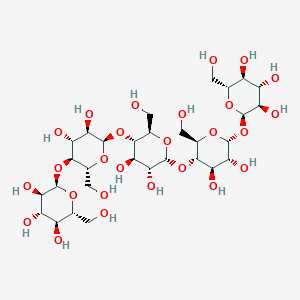
Maltotriosyltrehalose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maltotriosyltrehalose is a carbohydrate compound that consists of a maltotriose unit linked to a trehalose unit It is a type of oligosaccharide, which are carbohydrates composed of a small number of monosaccharide units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Maltotriosyltrehalose can be synthesized through the enzymatic action of maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). The process involves the conversion of maltopentaose to this compound by MTSase, followed by the hydrolysis of this compound to trehalose and maltotriose by MTHase .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of recombinant enzymes expressed in microorganisms such as Escherichia coli. Optimization of expression conditions, such as the use of specific host strains and induction strategies, can significantly enhance the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Maltotriosyltrehalose primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of this compound by MTHase results in the formation of trehalose and maltotriose .
Common Reagents and Conditions
The hydrolysis reactions involving this compound typically require specific enzymes such as MTHase. The reaction conditions often include a buffered solution at an optimal pH and temperature to ensure maximum enzyme activity .
Major Products
The major products formed from the hydrolysis of this compound are trehalose and maltotriose .
Applications De Recherche Scientifique
Maltotriosyltrehalose has several applications in scientific research:
Mécanisme D'action
The mechanism of action of maltotriosyltrehalose involves its enzymatic conversion to trehalose and maltotriose. The enzyme MTHase catalyzes the cleavage of the α-1,4-glucosidic linkage adjacent to the α-1,1-linked terminal disaccharide of this compound . This reaction is facilitated by specific residues in the enzyme’s active site, which interact with the substrate to lower the activation energy required for the reaction .
Comparaison Avec Des Composés Similaires
Maltotriosyltrehalose is similar to other oligosaccharides such as maltotetraose and maltopentaose. its unique structure, which includes a trehalose unit, distinguishes it from these compounds. Trehalose itself is a stable disaccharide composed of two glucose units linked by an α-1,1 linkage, and it is known for its protective properties against various stress conditions .
List of Similar Compounds
- Maltotetraose
- Maltopentaose
- Trehalose
This compound’s unique combination of maltotriose and trehalose units makes it a compound of significant interest for various applications, particularly in fields requiring stabilization and preservation of biological materials.
Propriétés
Numéro CAS |
142831-49-0 |
|---|---|
Formule moléculaire |
C30H52O26 |
Poids moléculaire |
828.7 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)13(38)18(43)26(48-6)53-23-8(3-33)50-27(20(45)15(23)40)54-24-9(4-34)51-28(21(46)16(24)41)55-25-10(5-35)52-30(22(47)17(25)42)56-29-19(44)14(39)12(37)7(2-32)49-29/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
Clé InChI |
GUZBXMVHVQHCTQ-XFSSMLLMSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)CO)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


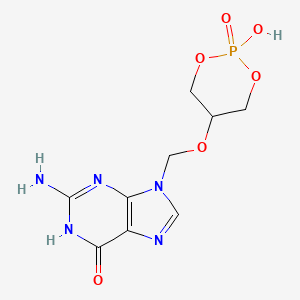




![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)

